molecular formula C23H21ClN2O6S B11356582 N-(2-chlorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide

N-(2-chlorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11356582
M. Wt: 488.9 g/mol
InChI Key: FFZGXXCKMRGBNW-UHFFFAOYSA-N
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Description

N-(2-CHLOROBENZYL)-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a variety of functional groups, including a chlorobenzyl group, a benzodioxin ring, a thiophene ring, and an isoxazolecarboxamide moiety

Properties

Molecular Formula

C23H21ClN2O6S

Molecular Weight

488.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxothiolan-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H21ClN2O6S/c24-18-4-2-1-3-16(18)13-26(17-7-10-33(28,29)14-17)23(27)19-12-21(32-25-19)15-5-6-20-22(11-15)31-9-8-30-20/h1-6,11-12,17H,7-10,13-14H2

InChI Key

FFZGXXCKMRGBNW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROBENZYL)-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Benzodioxin Ring: This can be synthesized through intramolecular cyclization reactions.

    Attachment of the Thiophene Ring: This may involve coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to favor desired reactions.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROBENZYL)-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-CHLOROBENZYL)-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxamide
  • N-(2-Chlorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(tetrahydro-3-thiophenyl)-3-isoxazolecarboxamide

Uniqueness

N-(2-CHLOROBENZYL)-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions and applications.

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